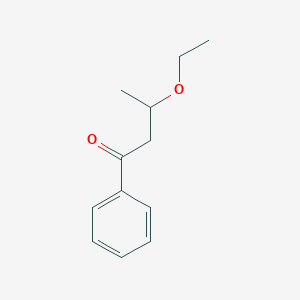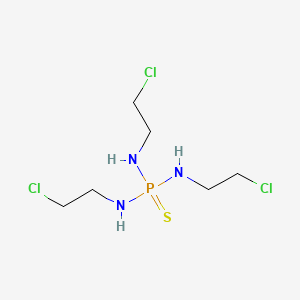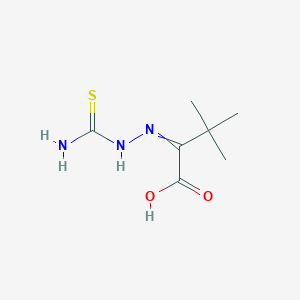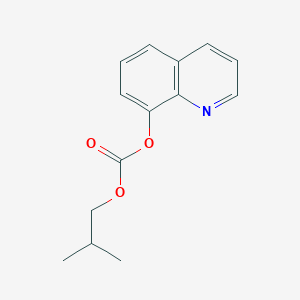![molecular formula C4H8N2S B14368174 N-[(E)-(Dimethylamino)methylidene]methanethioamide CAS No. 91516-25-5](/img/structure/B14368174.png)
N-[(E)-(Dimethylamino)methylidene]methanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(Dimethylamino)methylidene]methanethioamide is an organic compound with a unique structure that includes a dimethylamino group and a methanethioamide group
Vorbereitungsmethoden
The synthesis of N-[(E)-(Dimethylamino)methylidene]methanethioamide can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with methanethioamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N-[(E)-(Dimethylamino)methylidene]methanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(Dimethylamino)methylidene]methanethioamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it may be explored for its potential as an antimicrobial or anticancer agent. In industry, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(E)-(Dimethylamino)methylidene]methanethioamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[(E)-(Dimethylamino)methylidene]methanethioamide can be compared with other similar compounds, such as N,N-dimethylethylamine and N,N-dimethylethylenediamine These compounds share some structural similarities but differ in their chemical properties and applications
Eigenschaften
CAS-Nummer |
91516-25-5 |
|---|---|
Molekularformel |
C4H8N2S |
Molekulargewicht |
116.19 g/mol |
IUPAC-Name |
N-(dimethylaminomethylidene)methanethioamide |
InChI |
InChI=1S/C4H8N2S/c1-6(2)3-5-4-7/h3-4H,1-2H3 |
InChI-Schlüssel |
BQFZIPVXTFUANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)





![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)





![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
